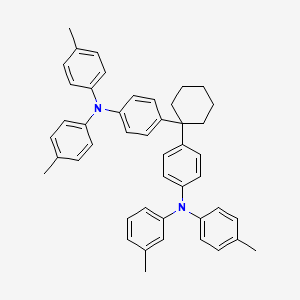
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with an ethyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the use of chiral catalysts and starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with ethyl and hydroxyl substituents under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts such as aluminosilicates and other zeolites may be employed to facilitate the reaction and ensure high selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Aplicaciones Científicas De Investigación
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products
Mecanismo De Acción
The mechanism of action of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl (2S,3S,4R)-2,3-dialkyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamines: These compounds share a similar chiral configuration and are used in similar applications.
Epimanool and Larixol: These diterpenoids have similar structural features and undergo similar chemical reactions.
Uniqueness: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both an ethyl and hydroxyl group on the pyrrolidine ring. This combination of features allows for selective interactions with biological targets and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
Clave InChI |
RBGQHFYLSZVNLK-VQVTYTSYSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
SMILES canónico |
CCC1C(CNC1C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


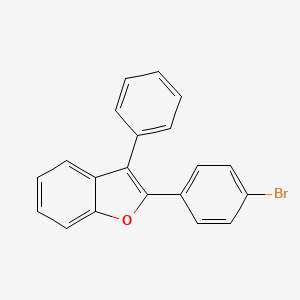
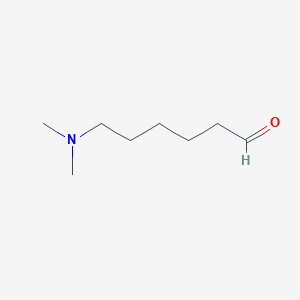
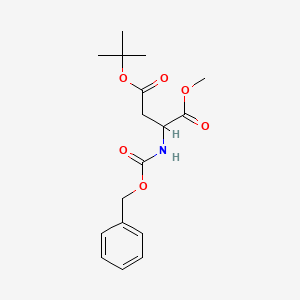
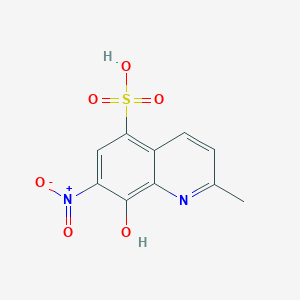
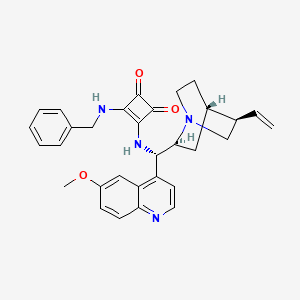
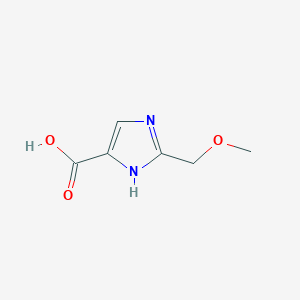
![1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
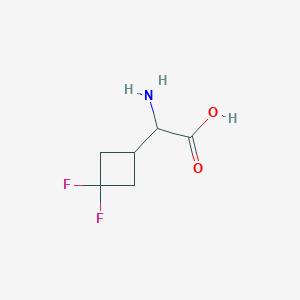
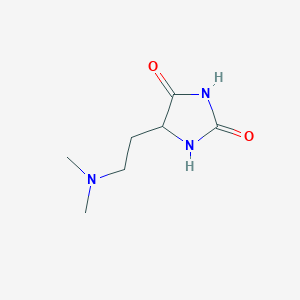
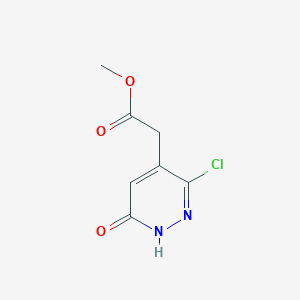
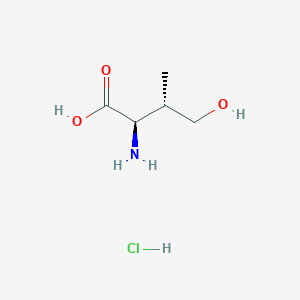
![6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)
![Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)
